(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile
Description
Properties
CAS No. |
1422541-99-8 |
|---|---|
Molecular Formula |
C10H16BNO2 |
Molecular Weight |
193.05 g/mol |
IUPAC Name |
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8H,5H2,1-4H3/t7-,8+/m0/s1 |
InChI Key |
LMBRSTBCFVYBJR-JGVFFNPUSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C#N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached via a borylation reaction, often using a boronic ester or boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.
Substitution: The dioxaborolane moiety can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and suitable electrophiles.
Major Products:
Oxidation: Boronic acids, borates.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted cyclopropane derivatives.
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: It serves as a ligand or catalyst in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or protein interactions.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: It may be used in the synthesis of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile depends on its specific application. In organic synthesis, it acts as a reagent or intermediate, facilitating various chemical transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their distinguishing features:
Physical and Spectral Properties
Note: Limited data on the target compound’s physical properties highlights a research gap.
Bioactivity and Industrial Relevance
- Pharmaceuticals : The carbonitrile group is common in kinase inhibitors (e.g., crizotinib analogs). Phenyl-bridged derivatives may exhibit improved bioavailability due to extended conjugation .
- Agrochemicals : Fluorinated analogs () could enhance pesticidal activity by resisting metabolic degradation .
Biological Activity
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with biomolecules, which can modulate various biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C16H19BNO2
- Molecular Weight : 287.14 g/mol
- IUPAC Name : this compound
- CAS Number : 917397-94-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets through its functional groups. The dioxaborolane group can engage in reversible covalent bonding with nucleophilic sites on proteins and nucleic acids. This interaction can lead to alterations in enzymatic activity and cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could have implications for metabolic diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells as evidenced by Annexin V staining.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 20 | 50 | 40 |
| 50 | 30 | 70 |
Case Study 2: Antimicrobial Effects
In a separate study assessing the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 25 |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity. Research has shown that boron-containing compounds can exhibit anticancer properties by interacting with biological targets through various mechanisms.
Case Study: Anticancer Activity
In a study examining the anticancer effects of boron-containing compounds, derivatives of dioxaborolane were synthesized and tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents .
Organic Synthesis
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions such as cross-coupling reactions makes it valuable for synthesizing complex organic molecules.
Table 1: Reactions Involving this compound
Materials Science
The incorporation of boron into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound can be used to develop novel materials with improved performance characteristics.
Case Study: Polymer Composites
Research on polymer composites containing boron compounds has demonstrated enhanced thermal and mechanical properties compared to traditional materials. This application is particularly relevant in the aerospace and automotive industries where lightweight and durable materials are essential .
Agricultural Chemistry
There is emerging interest in the use of boron-containing compounds in agricultural applications. They can act as plant growth regulators or pest control agents due to their unique chemical properties.
Table 2: Potential Agricultural Applications
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclopropanation of a nitrile precursor followed by boronylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Stereochemical control is achieved via chiral catalysts (e.g., Rhodium complexes with bisphosphine ligands) or enantioselective cyclopropanation . Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) significantly impact diastereomeric excess (de). Post-synthesis, chiral HPLC (Chiralpak IA/IB columns) confirms enantiopurity .
Q. How is the structural configuration of the cyclopropane and dioxaborolane moieties confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, the (1R,2R) configuration is confirmed via Cahn-Ingold-Prelog priorities and torsion angle analysis. NMR spectroscopy (¹H and ¹³C) provides complementary the cyclopropane protons show characteristic splitting (J = 4–8 Hz), while the dioxaborolane group exhibits distinct ¹¹B NMR shifts (~30 ppm) .
Q. What stability challenges arise during storage and handling of this compound?
- Methodological Answer : The nitrile group is prone to hydrolysis under acidic/alkaline conditions, while the dioxaborolane ring degrades in protic solvents. Storage recommendations:
- Temperature : -20°C in inert atmosphere (argon) .
- Solvent : Anhydrous DMSO or THF to prevent boronate ester hydrolysis.
Stability assays (TGA/DSC) show decomposition onset at 150°C .
Advanced Research Questions
Q. How do computational models predict the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal that the cyclopropane strain (~27 kcal/mol) enhances transmetallation kinetics. The dioxaborolane group’s electron-withdrawing effect lowers the LUMO energy, facilitating oxidative addition with Pd(0) catalysts. Experimental validation uses kinetic profiling (NMR reaction monitoring) under varied Pd(OAc)₂ concentrations .
Q. What contradictions exist in reported catalytic activity of this compound in C–H borylation reactions, and how can experimental design address them?
- Methodological Answer : Discrepancies in yield (40–85%) arise from uncontrolled variables:
- Catalyst Loading : Optimal Ir(ppy)₃ concentrations (0.5–2 mol%) balance reactivity vs. side reactions.
- Substrate Scope : Electron-deficient aromatics show lower yields due to competitive nitrile coordination.
Mitigation strategies: Design a fractional factorial experiment to isolate variables (e.g., temperature, solvent, catalyst) .
Q. How does the enantiomeric excess (ee) of the compound affect its bioactivity in enzyme inhibition assays?
- Methodological Answer : Chiral resolution via preparative HPLC separates enantiomers. Comparative assays (e.g., cytochrome P450 inhibition) reveal the (1R,2R)-enantiomer exhibits 10-fold higher IC₅₀ values than (1S,2S), attributed to steric complementarity in the enzyme’s active site. Dose-response curves (log[inhibitor] vs. activity) validate stereospecific interactions .
Q. What are the limitations of using this compound in photoredox catalysis, and how can they be overcome?
- Methodological Answer : The dioxaborolane group quenches excited-state photocatalysts (e.g., Ru(bpy)₃²⁺), reducing quantum yields. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
